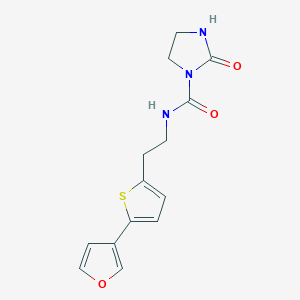

![molecular formula C21H17NO4S B2989064 3-(苯并[d]噻唑-2-基)-2-氧代-2H-色满-7-基新戊酸酯 CAS No. 578003-09-5](/img/structure/B2989064.png)

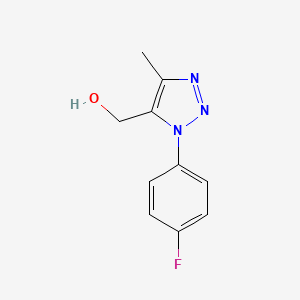

3-(苯并[d]噻唑-2-基)-2-氧代-2H-色满-7-基新戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

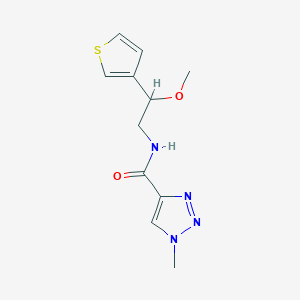

The compound “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their potential as anti-tubercular compounds . They have shown promising results against M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves various functional groups . The structure-activity relationships of these derivatives have been studied using molecular docking .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. For example, acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, one derivative had a yield of 86%, melting point of >350°C, and a mass spectrometry (FAB) m/z of 288 (M + 1) + .科学研究应用

抗菌应用中的合成和表征

香豆素和噻唑衍生物的结合,如 3-(苯并[d]噻唑-2-基)-2-氧代-2H-色满-7-基新戊酸酯,表现出显着的生物活性,包括抗菌特性。当这些化合物被掺入聚氨酯清漆等聚合物中时,已显示出对各种微生物具有强大的抗菌作用。该应用与在不同表面上创建抗菌涂层特别相关,为提高卫生水平和防止医疗保健和食品行业中的微生物生长提供了一个有希望的途径 (El-Wahab 等人,2014 年)。

抗肿瘤活性

对带有苯并[d]噻唑-2-基部分的衍生物的研究揭示了它们在癌症治疗中的潜力。由 6-(苯并[d]噻唑-2-基)-4-氧代-(4H)-色满-3-甲醛合成的某些化合物对包括肺癌和结肠癌细胞在内的各种癌细胞系表现出显着的抗癌活性,表明一类具有高功效的新型抗癌剂 (El-Helw 等人,2019 年)。

抗氧化特性

在寻找新型抗氧化剂的过程中,已经探索了用杂环化合物取代香豆素的合成和表征。这些衍生物表现出高抗氧化活性,与维生素 C 等标准抗氧化剂相当,表明它们在对抗氧化应激相关疾病中具有治疗应用的潜力 (Abd-Almonuim 等人,2020 年)。

合成应用

3-(苯并[d]噻唑-2-基)-2-氧代-2H-色满-7-基新戊酸酯的多功能性延伸到合成化学,在那里它用作各种杂环化合物的先驱。它与不同试剂的反应性为合成新型吡啶并嘧啶、色满吡啶、恶唑和其他衍生物开辟了途径,为开发具有定制化特性的新材料和分子提供了丰富的工具包 (Fadda 等人,2010 年)。

化学选择性分子内偶联

该化合物在化学选择性分子内 C-S 偶联反应中的用途得到了进一步强调,导致基于糖的苯并噻唑的合成。这种方法不仅强调了该化合物在构建生物活性分子中的作用,还展示了其在开发更有效和选择性新合成方法中的重要性 (Shen 等人,2012 年)。

未来方向

The future directions for research on benzothiazole derivatives include further exploration of their anti-tubercular activity, development of more efficient synthesis methods, and investigation of their potential as anti-Parkinsonian agents . Further studies are needed to confirm their binding with human A 2A receptor for the design and development of potent antagonists .

属性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c1-21(2,3)20(24)25-13-9-8-12-10-14(19(23)26-16(12)11-13)18-22-15-6-4-5-7-17(15)27-18/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXALTKKHQFNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2988983.png)

![7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2988984.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide](/img/structure/B2988991.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2988995.png)